

Lesogaberan's Effect on Transient Lower Esophageal Sphincter Relaxations: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lesogaberan

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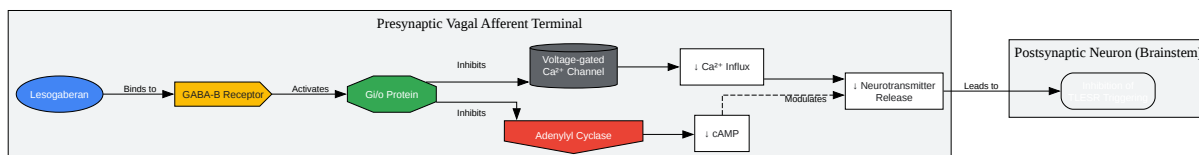
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Lesogaberan** (AZD3355), a peripherally acting GABA-B receptor agonist, and its impact on transient lower esophageal sphincter relaxations (TLESRs), a primary mechanism underlying gastroesophageal reflux disease (GERD).

Core Mechanism of Action

Lesogaberan is a selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor.[1][2][3] Unlike the broader acting GABA-B agonist baclofen, **Lesogaberan** is designed to have limited penetration into the central nervous system (CNS), thereby reducing the incidence of CNS-related side effects.[2][4] Its therapeutic effect in the context of GERD stems from its ability to inhibit TLESRs. The activation of GABA-B receptors, which are present on vagal afferent nerves in the stomach, is believed to modulate the signaling pathway that triggers TLESRs. By agonizing these receptors, **Lesogaberan** reduces the frequency of these relaxations, leading to a decrease in reflux episodes.

Signaling Pathway



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Caption: **Lesogaberan's** GABA-B receptor agonist signaling pathway.

Quantitative Efficacy Data

Multiple clinical studies have quantified the effect of **Lesogaberan** on TLESRs and other reflux parameters. The data below is compiled from key clinical trials.

Table 1: Effect of Lesogaberan on TLESRs and LES Pressure

Study Population	Lesogaberan Dose	Comparator	% Reduction in TLESRs (Geometric Mean)	% Increase in LES Pressure (Geometric Mean)	Citation(s)
Healthy Male Subjects	0.8 mg/kg (single dose)	Placebo	36%	39%	
GERD Patients (on PPI)	65 mg (twice daily)	Placebo	25%	28%	

Table 2: Dose-Dependent Effect of Lesogaberan on Reflux Episodes in GERD Patients on PPIs

Lesogaberan Dose (twice daily)	% Reduction in Total Reflux Episodes (Mean) vs. Placebo	Citation(s)
30 mg	26.2%	
90 mg	39.4% (calculated from source data)	
120 mg	45.1% (calculated from source data)	
240 mg	52.8%	

Table 3: Effect of Lesogaberan on Esophageal Acid Exposure in GERD Patients on PPIs

Lesogaberan Dose (twice daily)	% Reduction in Time with Esophageal pH < 4 (Mean) vs. Placebo	Citation(s)
30 mg	68.5%	
90 mg	54.2%	
120 mg	65.9%	
240 mg	72.1%	

Experimental Protocols

The following sections detail the methodologies employed in the clinical trials to assess the efficacy of **Lesogaberan**.

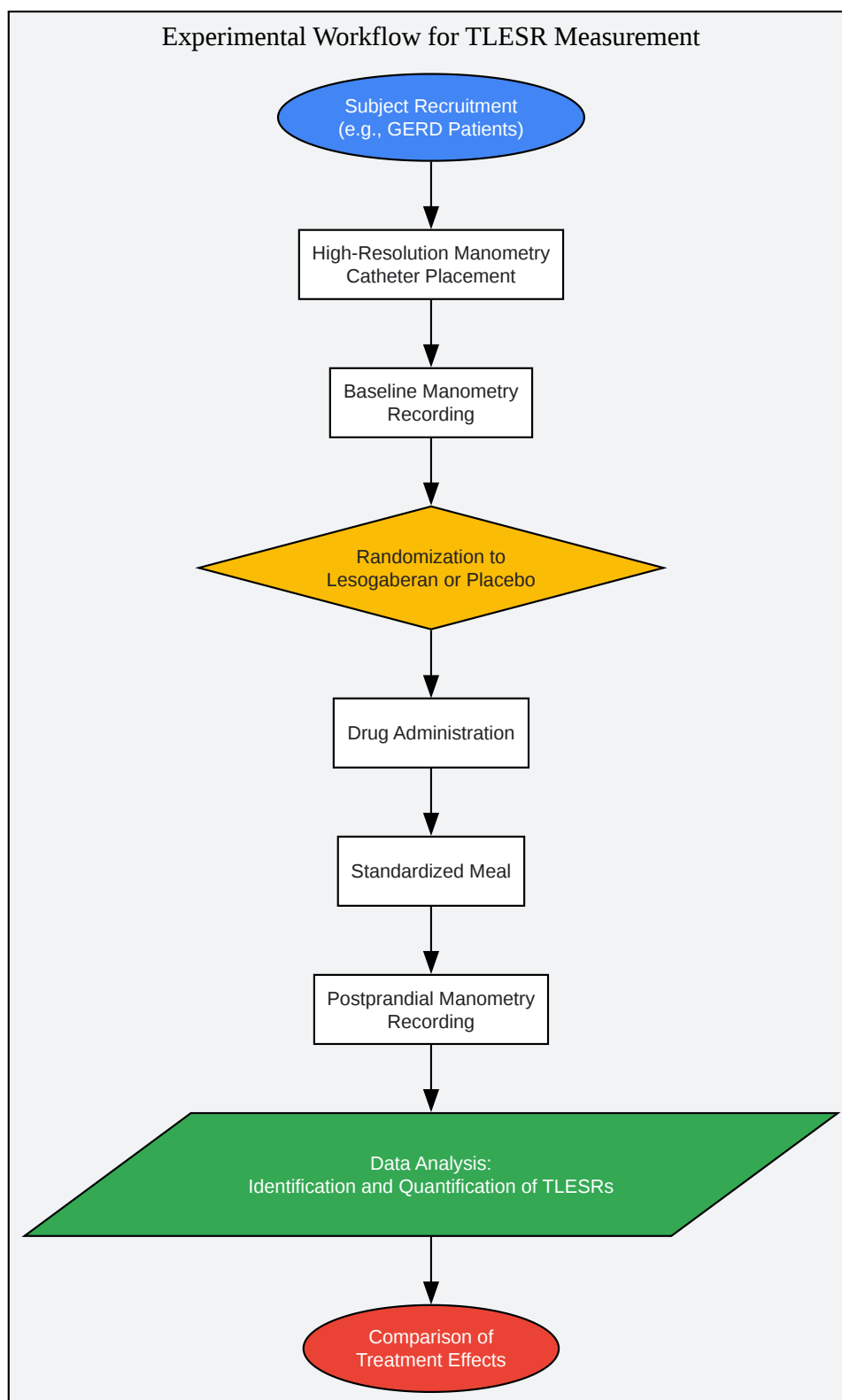
Measurement of TLESRs and Esophageal Motility

A common methodology for assessing TLESRs and lower esophageal sphincter (LES) function involves high-resolution manometry (HRM).

Protocol:

- **Catheter Placement:** A high-resolution manometry catheter with multiple circumferential solid-state sensors is inserted trans-nasally into the esophagus of the subject.
- **Baseline Recording:** A baseline manometry reading is recorded for a specified period (e.g., 30 minutes) before the administration of any substance or meal.
- **Drug Administration:** Subjects are administered a single or repeated dose of **Lesogaberan** or a placebo in a randomized, double-blind, crossover fashion.
- **Standardized Meal:** To induce reflux, subjects consume a standardized meal, often high in fat and calories, a set time after drug administration (e.g., 45-60 minutes).
- **Postprandial Recording:** Esophageal manometry is recorded for a defined postprandial period (e.g., 3-4 hours) to capture TLESR events.
- **TLESR Identification:** TLESRs are identified based on specific criteria, which for high-resolution manometry may include:
 - Absence of a swallow in the 4 seconds preceding and 2 seconds following the onset of LES relaxation.
 - LES relaxation rate of ≥ 1 mmHg/s.
 - Duration of LES relaxation > 10 seconds.
 - Nadir pressure of ≤ 2 mmHg.
 - Inhibition of the crural diaphragm.

Experimental Workflow for TLESR Measurement



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Caption: A typical experimental workflow for measuring TLESRs.

Ambulatory Impedance-pH Monitoring

To assess the chemical and physical properties of refluxate, 24-hour ambulatory impedance-pH monitoring is frequently utilized.

Protocol:

- **Catheter Placement:** A combined impedance-pH catheter is inserted trans-nasally, with the pH electrode positioned 5 cm above the upper border of the LES, as determined by manometry.
- **Drug Administration and Diet:** In crossover studies, patients receive the study drug (**Lesogaberan** or placebo) for a defined period, often in addition to their standard proton pump inhibitor (PPI) therapy. They follow a standardized diet and activity schedule.
- **24-Hour Recording:** Impedance and pH data are continuously recorded for 24 hours.
- **Data Analysis:** The recorded data is analyzed to determine:
 - **Total number of reflux episodes:** Detected by a retrograde drop in impedance.
 - **Acid reflux episodes:** Reflux events with a corresponding drop in esophageal pH to below 4.
 - **Weakly acidic reflux episodes:** Reflux events with a pH between 4 and 7.
 - **Esophageal acid exposure time:** The percentage of the 24-hour period during which the esophageal pH is below 4.

Safety and Tolerability

Across multiple studies, **Lesogaberan** has been generally well-tolerated. The most commonly reported adverse events include headache and transient paresthesia. In some studies, reversible elevations in alanine transaminase levels were observed in a small number of patients receiving **Lesogaberan**.

Conclusion

Lesogaberan demonstrates a clear, dose-dependent effect on the inhibition of transient lower esophageal sphincter relaxations and the reduction of reflux episodes in both healthy subjects and patients with GERD. Its peripheral mechanism of action presents a favorable safety profile compared to centrally acting GABA-B agonists. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of compounds targeting the GABA-B receptor for the management of GERD.

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- To cite this document: BenchChem. [Lesogaberan's Effect on Transient Lower Esophageal Sphincter Relaxations: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674770#lesogaberan-s-effect-on-transient-lower-esophageal-sphincter-relaxations-tlesrs]

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